molecular formula C21H17F2N3 B3043674 N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine CAS No. 899809-05-3

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine

Cat. No. B3043674
CAS RN: 899809-05-3
M. Wt: 349.4 g/mol
InChI Key: JNCQVEDGQFGALE-UHFFFAOYSA-N
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Description

“N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms . The imidazole ring is a key component in many functional molecules used in a variety of applications . This compound also contains benzimidazole, a bicyclic molecule composed of a benzene ring and an imidazole ring . Benzimidazoles can mimic properties of DNA bases and show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring and a benzimidazole ring . The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including benzimidazole compounds, have been explored for their antitumor properties. Some compounds have shown promising results in preclinical testing, suggesting a potential for developing new antitumor drugs or compounds with various biological properties (Iradyan et al., 2009).

Organic Optoelectronics

Benzo[bis]thiadiazole-based materials, which are structurally similar to benzimidazole derivatives, have been widely studied in the field of organic optoelectronics. The research includes synthetic pathways and computational studies of these materials, suggesting their potential in future applications (Tam & Wu, 2015).

Antioxidant Capacity Assays

Compounds structurally related to benzimidazole have been used in antioxidant capacity assays like the ABTS/PP decolorization assay. These assays are critical for determining the antioxidant properties of various compounds, which is vital for multiple applications in health and industry (Ilyasov et al., 2020).

Preparation of Metal Passivators and Light-sensitive Materials

5,5'-Methylene-bis(benzotriazole), a molecule structurally related to benzimidazole, serves as an intermediate in the preparation of metal passivators and light-sensitive materials. The paper discusses an environmentally benign and efficient synthesis of this molecule, which could have implications for green chemistry (Gu et al., 2009).

Conversion into CNS Acting Drugs

Benzimidazole and similar compounds have been explored for their central nervous system (CNS) properties. The paper discusses the synthesis pathways and the possibility of converting these compounds into more potent CNS drugs (Saganuwan, 2020).

Synthesis and Structural Properties of Novel Compounds

Research into the synthesis and structural properties of novel compounds, including those structurally related to benzimidazole, has provided insights into their potential applications and the understanding of their conformation and behavior in various reactions (Issac & Tierney, 1996).

properties

IUPAC Name

N,1-bis[(4-fluorophenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3/c22-17-9-5-15(6-10-17)13-24-21-25-19-3-1-2-4-20(19)26(21)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCQVEDGQFGALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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